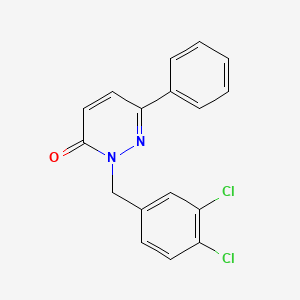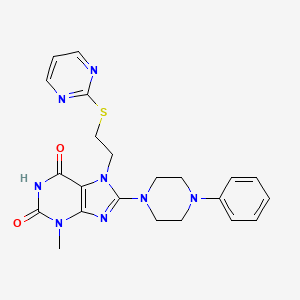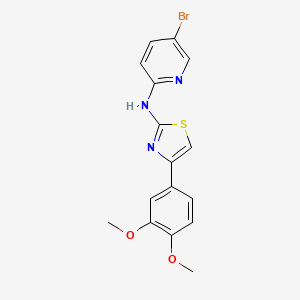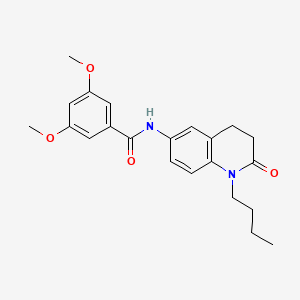
2-(3,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting with key intermediates. For instance, the synthesis of 2-phenylpyrano[3,2-b]phenothiazin-4(6H)-one derivatives begins with the conversion of 2,10-diacetyl-3-hydroxyphenothiazine into benzoyloxy esters using aromatic carboxylic acids and phosphorous oxychloride in pyridine. These esters are then transformed into 1,3-diones via the Baker-Venkataraman transformation reaction and finally cyclized to the target compounds . This methodology could potentially be adapted for the synthesis of "2-(3,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman are employed to investigate the molecular structure of compounds. For example, the equilibrium geometry and vibrational wave numbers of a pyrimidine derivative were computed using density functional theory (DFT) methods, which also helped in understanding the stability of the molecule through hyperconjugative interactions and charge delocalization . Similar computational methods could be used to analyze the molecular structure of "2-(3,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one".
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be explored through various chemical reactions. For instance, the reaction of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones with phosphoruspentasulfide resulted in the formation of corresponding 6-thiones, and further methylation led to the formation of methylsulfanyl derivatives . These reactions highlight the potential transformations that could be applied to the pyridazinone core of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The antipyrine-like derivatives discussed in one study exhibit intermolecular interactions in their solid-state structures, which are analyzed through Hirshfeld surface analysis and DFT calculations. These interactions include hydrogen bonds and π-interactions, which contribute to the stability of the molecular assemblies . Understanding these interactions can provide insights into the physical properties such as solubility and melting point, as well as the chemical reactivity of "2-(3,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one".
Applications De Recherche Scientifique
Insecticidal Activity
A study by Wu et al. (2012) synthesized N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, demonstrating good insecticidal activities against Plutella xylostella. This suggests the potential use of similar compounds in pest control.
Antiradical Activity
Research conducted by Kulakov et al. (2018) showed that derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, a similar compound, exhibited antiradical activity against DPPH and ABTS radicals, indicating their potential as antioxidants.
Corrosion Inhibition
A theoretical study using DFT calculations by Zarrouk et al. (2012) investigated the inhibition efficiency of substituted pyridazines, including 5-(2,6-dichlorobenzyl)-6-methylpyridazin-3(2H)-one, against copper corrosion in nitric acid, highlighting their potential as corrosion inhibitors.
Anti-Inflammatory and Analgesic Applications
Sharma and Bansal (2016) synthesized and evaluated 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones for anti-inflammatory and analgesic activities. They identified derivatives with COX-2 selectivity and minimal side effects, suggesting their potential in pain and inflammation management.
Synthetic Chemistry
Tsolomiti et al. (2007) described a simple and efficient synthesis of 4-mercapto-6-phenylpyridazin-3(2H)-ones, demonstrating the versatility of the pyridazin-3(2H)-one core in pharmaceuticals and pesticides, and the potential for new derivatives.
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-14-7-6-12(10-15(14)19)11-21-17(22)9-8-16(20-21)13-4-2-1-3-5-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWBWUCJAGTXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenyl)methyl]-6-phenylpyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B3000835.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3000837.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B3000840.png)




![2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3000847.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol](/img/structure/B3000849.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide](/img/structure/B3000851.png)
![N-isobutyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3000852.png)
![3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000854.png)
![Methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3000856.png)